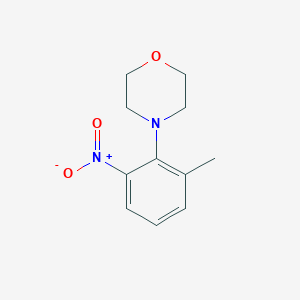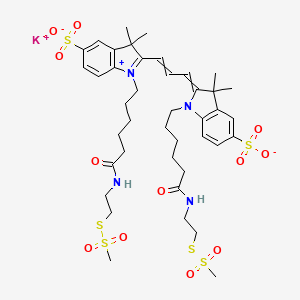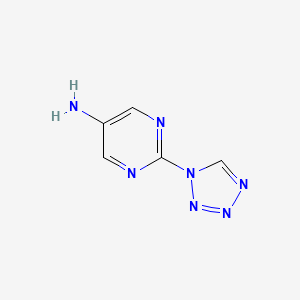
2-(Tetrazol-1-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . This method is advantageous due to its relatively simple setup and high yield.
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted reactions. These methods utilize primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions: 2-(Tetrazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-(Tetrazol-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique electronic and thermal properties.
Mechanism of Action
The mechanism of action of 2-(Tetrazol-1-yl)pyrimidin-5-amine involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating receptor-ligand interactions. This compound can inhibit specific enzymes, such as cytochrome P450, leading to its potential use as an antifungal agent .
Comparison with Similar Compounds
- 5-(Tetrazol-1-yl)tetrazole
- Tetrazolo[1,5-c]pyrimidin-5-amine
- N-(4-azidopyrimidin-2-yl)nitramide
Comparison: 2-(Tetrazol-1-yl)pyrimidin-5-amine is unique due to its dual ring structure, combining both tetrazole and pyrimidine rings. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. For instance, while 5-(Tetrazol-1-yl)tetrazole primarily exhibits properties associated with the tetrazole ring, this compound benefits from the additional stability and reactivity conferred by the pyrimidine ring .
Properties
CAS No. |
1211587-61-9 |
|---|---|
Molecular Formula |
C5H5N7 |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N7/c6-4-1-7-5(8-2-4)12-3-9-10-11-12/h1-3H,6H2 |
InChI Key |
GTOUEHAIIUSBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


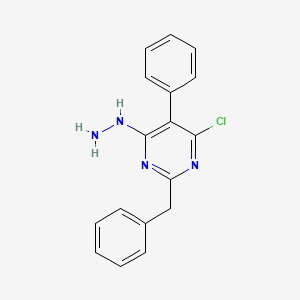
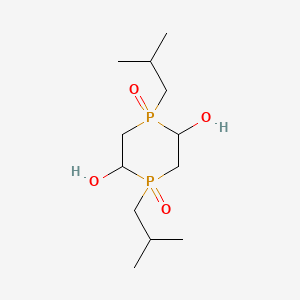
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)

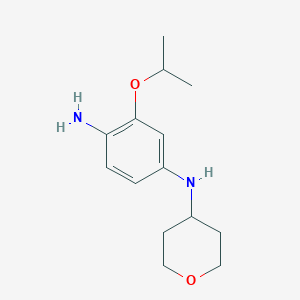
![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)

